molecular formula C15H13NO B5729264 6-(methoxymethyl)phenanthridine CAS No. 26245-03-4

6-(methoxymethyl)phenanthridine

Cat. No. B5729264
CAS RN: 26245-03-4
M. Wt: 223.27 g/mol
InChI Key: VMMDBAKTQBPENK-UHFFFAOYSA-N
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Description

6-(Methoxymethyl)phenanthridine is a chemical compound that belongs to the phenanthridine family. It is a heterocyclic organic compound that has a molecular formula of C16H13NO. This compound has gained attention in recent years due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 6-(methoxymethyl)phenanthridine is not fully understood. However, it is believed to exert its antimicrobial and antifungal effects by disrupting the cell membrane of microorganisms. It is also believed to induce apoptosis in tumor cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
6-(Methoxymethyl)phenanthridine has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to induce apoptosis in tumor cells. Additionally, it has been found to exhibit DNA-binding properties and has been studied for its potential use as a fluorescent probe for detecting DNA damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-(methoxymethyl)phenanthridine in lab experiments is its potential as a fluorescent probe for detecting DNA damage. It is also relatively easy to synthesize and has been shown to exhibit antimicrobial, antifungal, and antitumor properties. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine its safety and potential side effects.

Future Directions

There are several future directions for the study of 6-(methoxymethyl)phenanthridine. One potential direction is the development of new synthetic methods for this compound. Additionally, further studies are needed to determine its potential as a photosensitizer in photodynamic therapy. The use of this compound as a fluorescent probe for detecting DNA damage also warrants further investigation. Finally, more research is needed to determine its safety and potential side effects before it can be used in clinical applications.
Conclusion:
In conclusion, 6-(methoxymethyl)phenanthridine is a heterocyclic organic compound that has gained attention in recent years due to its potential applications in scientific research. It has been shown to exhibit antimicrobial, antifungal, and antitumor properties and has potential as a fluorescent probe for detecting DNA damage. However, further studies are needed to determine its safety and potential side effects. The development of new synthetic methods and the investigation of its potential as a photosensitizer in photodynamic therapy are also promising future directions for the study of this compound.

Synthesis Methods

The synthesis of 6-(methoxymethyl)phenanthridine can be achieved through various methods. One of the most commonly used methods is the Pictet-Spengler reaction. In this method, 2-aminobenzaldehyde is reacted with paraformaldehyde and an acid catalyst to form 6-(methoxymethyl)phenanthridine. Another method involves the reaction of 2-(methoxymethyl)aniline with 1,2-dibromoethane in the presence of potassium carbonate.

Scientific Research Applications

6-(Methoxymethyl)phenanthridine has been shown to have potential applications in scientific research. It has been found to exhibit antimicrobial, antifungal, and antitumor properties. It has also been shown to have potential as a fluorescent probe for detecting DNA damage. Additionally, it has been studied for its potential use as a photosensitizer in photodynamic therapy.

properties

IUPAC Name

6-(methoxymethyl)phenanthridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c1-17-10-15-13-8-3-2-6-11(13)12-7-4-5-9-14(12)16-15/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMMDBAKTQBPENK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC2=CC=CC=C2C3=CC=CC=C31
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40971705
Record name 6-(Methoxymethyl)phenanthridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40971705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Methoxymethyl)phenanthridine

CAS RN

26245-03-4, 5627-93-0
Record name 6-(Methoxymethyl)phenanthridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26245-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Methoxymethyl)phenanthridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40971705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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